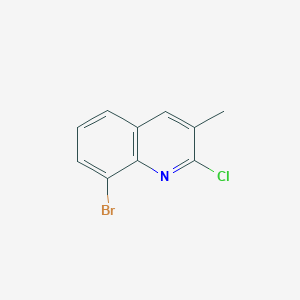

8-Bromo-2-chloro-3-methylquinoline

Description

Contextualization within Halogenated Quinoline (B57606) Chemistry

Halogenated quinolines are a class of compounds that have garnered significant attention in both academic and industrial research. The introduction of halogen atoms onto the quinoline core dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. nih.gov This, in turn, can modulate the biological activity of the resulting derivatives. nih.govresearchgate.netbiointerfaceresearch.com

The presence of both a bromine and a chlorine atom on the 8-Bromo-2-chloro-3-methylquinoline scaffold is of particular interest. The differential reactivity of the C-Br and C-Cl bonds provides a versatile platform for selective chemical modifications. The chlorine atom at the 2-position of the quinoline ring is known to be susceptible to nucleophilic substitution reactions. researchgate.netnih.gov This reactivity allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, thereby enabling the synthesis of diverse compound libraries. rsc.orgnih.gov

Conversely, the bromine atom at the 8-position is well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgacs.orglibretexts.org This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, or alkyl groups. nih.gov The ability to selectively functionalize both the 2- and 8-positions makes this compound a highly valuable and versatile building block in organic synthesis.

Role as a Privileged Scaffold in Heterocyclic Synthesis Research

The quinoline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for drug discovery programs. biointerfaceresearch.comnih.gov The incorporation of a quinoline moiety is a common strategy in the design of new therapeutic agents, with numerous quinoline-based drugs having been developed for a range of diseases. nih.govresearchgate.netbenthamscience.com

The multi-substituted nature of this compound, with its distinct points for chemical diversification, further enhances its potential as a privileged scaffold. The methyl group at the 3-position can also influence the molecule's conformation and interactions with biological targets. The strategic and sequential modification of the bromo, chloro, and even the methyl substituents allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.

Overview of Research Trajectories for Multi-substituted Quinoline Derivatives

Research into multi-substituted quinoline derivatives is a vibrant and rapidly evolving area. biointerfaceresearch.com Scientists are continually exploring new synthetic methodologies to access these complex molecules and to investigate their potential applications. A significant research trajectory involves the development of novel catalytic systems for the selective functionalization of the quinoline core.

Another key area of investigation is the exploration of the biological activities of these compounds. nih.govresearchgate.netbiointerfaceresearch.combenthamscience.com Multi-substituted quinolines have been shown to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The development of new derivatives with improved potency and selectivity is a major focus of current research.

While direct research on this compound is not extensively reported, its structural motifs suggest its potential utility in these research trajectories. For instance, the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction is a well-established method that could be adapted for the synthesis of the target compound. rsc.orgrsc.org Subsequent modifications would then allow for the creation of a library of novel compounds for biological screening.

Interactive Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H7BrClN | 256.53 | Not available |

| 8-Bromoquinoline | C9H6BrN | 208.05 | 16567-18-3 chemicalbook.com |

| 2-Chloroquinoline (B121035) | C9H6ClN | 163.6 | 612-62-4 |

| 2-Methylquinoline | C10H9N | 143.19 | 91-63-4 |

| 8-Bromo-3-chloroisoquinoline | C9H5BrClN | 242.5 | 1029720-63-5 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-chloro-3-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZHHBXTNGGWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)Br)N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 8 Bromo 2 Chloro 3 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2

The electron-withdrawing nature of the quinoline (B57606) nitrogen atom activates the C-2 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro substituent by a variety of nucleophiles, providing a straightforward route to a diverse range of 2-substituted quinoline derivatives.

Reactivity with Nitrogen-based Nucleophiles (e.g., Amines, Hydrazines)

The chlorine atom at the C-2 position of the quinoline ring is readily displaced by various nitrogen-based nucleophiles. Reactions with primary and secondary amines, as well as hydrazines, proceed to afford the corresponding 2-amino- and 2-hydrazinyl-quinolines. For instance, treatment of 2-chloroquinolines with morpholine (B109124) in the presence of a catalytic amount of a suitable base can yield the corresponding 2-morpholinoquinoline. Similarly, reaction with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of 2-hydrazinylquinolines. organic-chemistry.orgwikipedia.org The resulting hydrazinyl derivatives can be further elaborated, for example, through condensation with aldehydes and ketones to form hydrazones. wikipedia.org

The reaction of 2-chloro-3-formylquinolines with phenylhydrazine (B124118) leads to the formation of the corresponding phenylhydrazone. organic-chemistry.org Furthermore, the synthesis of 8-bromo-2-hydrazinyl-3-methylquinoline (B12436281) has been reported, which serves as a key intermediate for further functionalization. researchgate.net These reactions are foundational for creating a variety of nitrogen-containing quinoline derivatives.

| Reactant | Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Morpholine | 2-Morpholinoquinoline-3-carbaldehyde | Catalytic dimethylaminopyridine | organic-chemistry.org |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | 2-Chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline | Condensation reaction | organic-chemistry.org |

| Substituted 2-chloroquinoline-3-carbaldehydes | Hydrazine hydrate | Substituted (E)-2-chloro-3-(hydrazonomethyl)quinolone | Ethanol (B145695), room temperature, overnight | wikipedia.org |

| 8-Bromo-2-chloro-3-methylquinoline | Hydrazine | 8-Bromo-2-hydrazinyl-3-methylquinoline | - | researchgate.net |

Reactivity with Oxygen-based Nucleophiles (e.g., Alcohols, Phenols)

The C-2 chloro group can also be substituted by oxygen-based nucleophiles. For example, the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in methanol (B129727) results in the formation of the corresponding 2-methoxy derivative. google.com This demonstrates the feasibility of introducing alkoxy groups at the C-2 position through reaction with alkoxides. Similarly, phenols can be used as nucleophiles to generate 2-aryloxyquinolines. These reactions typically require basic conditions to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

| Reactant | Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3-Benzyl-6-bromo-2-chloroquinoline | Sodium methoxide | 3-Benzyl-6-bromo-2-methoxyquinoline | Reflux in methanol | google.com |

Reactivity with Sulfur-based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, such as thiols, readily react with 2-chloroquinolines to form 2-thioether derivatives. For instance, 2,4-dichloro-8-methylquinoline (B1596889) reacts with thiourea (B124793) in boiling ethanol to afford the corresponding 4-chloro-8-methylquinoline-2(1H)-thione, which exists in tautomeric equilibrium with the 2-mercaptoquinoline. mdpi.com This reactivity highlights the utility of this compound as a precursor for the synthesis of various organosulfur quinoline compounds.

| Reactant | Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-8-methylquinoline | Thiourea | 4-Chloro-8-methylquinoline-2(1H)-thione | Boiling ethanol | mdpi.com |

Mechanistic Investigations of SNAr Pathways

The nucleophilic aromatic substitution at the C-2 position of quinolines generally proceeds through a bimolecular SNAr mechanism. researchgate.net This pathway involves the initial attack of the nucleophile on the electron-deficient C-2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system. The subsequent departure of the chloride leaving group restores the aromaticity of the quinoline ring and yields the final substitution product. researchgate.netnih.gov The rate of these reactions is influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. researchgate.net

Cross-Coupling Reactions at C-8 and C-2

The presence of both a bromo and a chloro substituent on the quinoline core allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for sequential couplings.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromine atom at the C-8 position is a prime site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromoquinoline with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. libretexts.org For example, 8-bromo-2,4-dichloro-7-methoxy-quinoline has been successfully coupled with various boronic acids to replace the chloro group at the 2-position, showcasing the utility of this reaction on similar scaffolds. google.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

The Sonogashira coupling provides a route to alkynyl-substituted quinolines by reacting the bromoquinoline with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction has been successfully applied to bromo-substituted nitrogen heterocycles, such as bromocyanofluoro pyridines, to introduce alkynyl moieties. soton.ac.uk

The Heck reaction involves the palladium-catalyzed coupling of the bromoquinoline with an alkene to form a new C-C bond, resulting in an alkenylated quinoline derivative. organic-chemistry.orgwikipedia.org The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.orgwikipedia.org

The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature for synthetic strategies. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the C-8 position while leaving the C-2 position available for subsequent nucleophilic substitution or a second cross-coupling reaction under more forcing conditions.

| Reaction Type | Reactant | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 8-Bromo-2,4-dichloro-7-methoxy-quinoline | Boronic acid | Pd(PPh3)4, K2CO3 | 2-Aryl-8-bromo-4-chloro-7-methoxy-quinoline | google.com |

| Sonogashira | Bromocyanofluoro pyridine (B92270) | Terminal alkyne | Pd(PPh3)4, CuI, Et3N | Alkynyl-cyanofluoro pyridine | soton.ac.uk |

| Heck | Aryl bromide | Alkene | Palladium catalyst, base | Substituted alkene | organic-chemistry.orgwikipedia.org |

Ligand Design and Catalyst Optimization for Cross-Coupling

The choice of phosphine ligands is critical in palladium-catalyzed cross-coupling reactions, particularly when dealing with the less reactive C-Cl bond. For the Suzuki-Miyaura reaction, bulky and electron-rich dialkylbiaryl phosphine ligands have been shown to dramatically improve the efficiency of coupling with aryl chlorides. nih.govnih.gov These ligands enhance the rates of both oxidative addition and reductive elimination, the two key steps in the catalytic cycle. nih.govnih.gov This allows for reactions to proceed under milder conditions, often at room temperature, and expands the scope to include challenging substrates. nih.gov

In the context of this compound, a catalyst system employing a ligand such as S-Phos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ would be a rational starting point for targeting the C-2 chloride. The use of such advanced ligands is often necessary to achieve coupling at the more inert C-Cl bond, especially in competition with the more reactive C-Br bond. nih.gov

Table 1: Common Ligands for Palladium-Catalyzed Cross-Coupling of Aryl Halides

| Ligand Name | Abbreviation | Key Features | Typical Application |

|---|---|---|---|

| Triphenylphosphine | PPh₃ | Common, less electron-rich | General purpose, often for C-Br/C-I bonds |

| 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | S-Phos | Bulky, electron-rich biarylphosphine | Activation of C-Cl bonds, hindered substrates |

Regioselectivity Control in Dual Halogenated Systems

The presence of both a bromine and a chlorine atom on the quinoline ring presents a significant challenge and opportunity for regioselective functionalization. The general order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl. Based on bond dissociation energies alone, one would predict that the C-8 bromo position would react preferentially over the C-2 chloro position.

However, the electronic nature of the quinoline ring complicates this simple prediction. The C-2 position is alpha to the ring nitrogen, making it significantly more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst. This electronic activation can, in some cases, override the inherent reactivity difference between C-Br and C-Cl bonds.

Control over the reaction site can be achieved by carefully tuning the catalyst system. For dihaloquinolines, different palladium catalysts have been shown to direct coupling to different positions. For instance, in a related 2-chloro-6-bromoquinoline system, the use of Pd(PPh₃)₄ favored substitution at the C-2 position, while a catalyst system with a bidentate ligand, Pd(dppf)Cl₂, favored reaction at the C-6 bromo position. This demonstrates that ligand choice is a powerful tool for directing regioselectivity in such systems. By switching the catalyst, it is possible to selectively functionalize either the C-2 or C-8 position of this compound in a stepwise manner, enabling the synthesis of diverse, unsymmetrically substituted quinolines. nih.gov

Table 2: Predicted Regioselectivity in Suzuki Coupling of this compound

| Catalyst System | Predicted Major Product | Rationale |

|---|---|---|

| Pd(OAc)₂ / S-Phos / Base | 2-Aryl-8-bromo-3-methylquinoline | Bulky, electron-rich ligand activates the C2-Cl bond. |

| Pd(PPh₃)₄ / Base | 2-Aryl-8-bromo-3-methylquinoline | Strong electronic activation at C2 can favor C-Cl coupling. |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a complementary approach to palladium-based methods. rsc.org These reactions are particularly effective for forming C-N, C-O, and C-S bonds. In the case of this compound, a copper-catalyzed reaction with a nucleophile (e.g., an amine, alcohol, or thiol) would be expected to show high selectivity for substitution at the C-8 position. This is because the reactivity in copper-catalyzed couplings is more strictly governed by the carbon-halogen bond strength (C-Br > C-Cl) and is less influenced by the electronic activation at the C-2 position compared to palladium catalysis.

For example, coupling with an amine in the presence of a copper(I) source (like CuI) and a ligand (such as 1,10-phenanthroline) would likely yield the corresponding 8-amino-2-chloro-3-methylquinoline derivative. While specific examples for this exact substrate are not prevalent, the principles of copper-catalyzed cross-coupling of aryl halides are well-established. nih.govnsf.gov

Other Transition Metal-Mediated Coupling

While palladium dominates the field, other transition metals, particularly nickel, have emerged as powerful catalysts for cross-coupling reactions. Nickel catalysts are especially noteworthy for their ability to activate and couple unreactive electrophiles like aryl chlorides. rsc.orgnih.gov A nickel-based catalyst system, often employing an N-heterocyclic carbene (NHC) ligand like IPr, could be used to selectively target the C-2 chloro position of this compound. researchgate.net This provides an alternative and sometimes more effective strategy than palladium for reactions at the C-Cl bond, potentially leaving the C-Br bond intact for subsequent transformations.

Electrophilic Aromatic Substitution Reactions

Further functionalization of the this compound core can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined directing effects of the existing substituents and the inherent reactivity of the quinoline nucleus. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate. researchgate.net

The quinoline ring system consists of a relatively electron-rich carbocyclic (benzene) ring and a more electron-poor heterocyclic (pyridine) ring. Therefore, electrophilic attack is strongly favored on the benzene (B151609) ring (positions 5, 6, 7). The directing effects of the substituents are as follows:

8-Bromo group : Deactivating, ortho-, para-directing. It directs incoming electrophiles to positions 5 and 7.

2-Chloro group : Deactivating, with its influence primarily on the pyridine ring.

3-Methyl group : Activating, ortho-, para-directing, but its influence on the distant carbocyclic ring is weak.

Considering these factors, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is most likely to occur at the C-5 or C-7 positions, guided by the powerful ortho- and para-directing effect of the C-8 bromo substituent.

Directed Functionalization Strategies

An alternative to relying on the inherent substituent effects is to use a directed functionalization strategy. This often involves installing a directing group that chelates to a metal catalyst, bringing it into close proximity to a specific C-H bond. For quinolines, the nitrogen atom itself or a group installed at the 8-position can serve this purpose.

For instance, the 8-bromo group could be converted to an 8-amino or 8-amido group. This amide functionality is a powerful directing group in copper- or palladium-catalyzed reactions, capable of directing C-H functionalization (e.g., bromination, thio/selenocyanation) specifically to the C-5 position. yale.edu This strategy allows for the introduction of functional groups at positions that may not be accessible through classical electrophilic aromatic substitution.

Theoretical and Computational Investigations of 8 Bromo 2 Chloro 3 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular and electronic properties of organic compounds. For 8-Bromo-2-chloro-3-methylquinoline, these computational methods can elucidate its structure, stability, and reactivity from a theoretical standpoint.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. rsc.orgnih.govresearchgate.netnih.gov A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or higher), would provide valuable insights into its geometry and electronic characteristics.

The optimized molecular structure would reveal key bond lengths, bond angles, and dihedral angles. It is anticipated that the quinoline (B57606) core would be nearly planar. The presence of the bromine at the C8 position, the chlorine at the C2 position, and the methyl group at the C3 position will induce some steric strain, which could lead to minor deviations from planarity.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting higher stability. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map would further visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. It is expected that the nitrogen atom and the regions around the halogen atoms would exhibit negative electrostatic potential, while the hydrogen atoms of the methyl group and the aromatic protons would show positive potential.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound from a Hypothetical DFT Study

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N-C Angle in Quinoline Ring | ~117° |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Energy Gap | |

| Dipole Moment |

Note: The values in this table are hypothetical and represent typical ranges observed for similar halogenated quinolines. Actual values would need to be determined by a specific DFT calculation.

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates and transition states. nih.govmdpi.com For this compound, DFT calculations can be employed to study various potential reactions, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings).

By mapping the potential energy surface for a given reaction, the structures and energies of reactants, intermediates, transition states, and products can be determined. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For instance, a computational study could compare the activation barriers for the substitution of the bromine at C8 versus the chlorine at C2, providing insights into the regioselectivity of such reactions. The analysis of the vibrational frequencies of the transition state structure, which should exhibit a single imaginary frequency corresponding to the reaction coordinate, would confirm its identity.

Aromaticity Analysis of the Quinoline Core and Halogen Effects

The aromaticity of the quinoline ring system in this compound can be quantitatively assessed using various computational methods. Techniques such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used. These analyses would likely confirm the aromatic character of both the benzene (B151609) and pyridine (B92270) rings of the quinoline core.

Molecular Dynamics Simulations to Understand Conformations and Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility and intermolecular interactions in different environments, such as in solution or in a biological system. MD simulations would track the movement of atoms over time, governed by a force field that describes the potential energy of the system.

These simulations could reveal the preferred orientations of the methyl group and any subtle puckering of the quinoline ring. More importantly, MD simulations can be used to study the interactions of this compound with solvent molecules or with a biological target, such as an enzyme or a receptor. By analyzing the trajectory of the simulation, one can identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which are crucial for understanding its solubility and potential biological activity.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. For a series of related quinoline derivatives, including this compound, a QSRR model could be developed to predict their reactivity in a specific chemical transformation.

The first step in a QSRR study would be to calculate a set of molecular descriptors for each compound using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation). By correlating these descriptors with experimentally determined reaction rates or yields for the series of compounds, a predictive model can be built using statistical methods like multiple linear regression or partial least squares. Such a model would be valuable for designing new quinoline derivatives with desired reactivity profiles.

Spectroscopic Characterization Methodologies for 8 Bromo 2 Chloro 3 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 8-Bromo-2-chloro-3-methylquinoline can be determined.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The position of these signals (chemical shift, δ) is influenced by the electronic environment of the protons. For instance, protons on the quinoline (B57606) ring system will resonate at different frequencies than those of the methyl group. Furthermore, the splitting pattern of each signal, a result of spin-spin coupling with neighboring protons, reveals the number of adjacent protons. The integration of the peak areas provides the ratio of the protons in each unique environment. For this compound, one would expect to see distinct signals for the aromatic protons on the quinoline core and a singlet for the methyl group protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a halogen). For example, the carbon atom bonded to the electronegative chlorine atom would be expected to have a significantly different chemical shift compared to the other carbon atoms in the molecule.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | Singlet | Aliphatic region |

| Aromatic CH | Aromatic region | Aromatic region |

| Quaternary Carbons | - | Aromatic region |

Note: The actual chemical shifts can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds. These absorptions are recorded as a spectrum of transmittance or absorbance versus wavenumber.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic methyl group will appear in distinct regions of the spectrum. The C=C and C=N stretching vibrations within the quinoline ring system will also give rise to characteristic peaks in the fingerprint region. Furthermore, the C-Cl and C-Br stretching vibrations will have their own specific absorption frequencies, typically in the lower wavenumber region of the spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| C=C (aromatic) | Stretch | 1600-1450 |

| C=N (quinoline) | Stretch | 1620-1580 |

| C-Cl | Stretch | 800-600 |

| C-Br | Stretch | 600-500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can also offer insights into its structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) will be observed, and its m/z value will correspond to the molecular weight of the compound (256.53 g/mol ). sigmaaldrich.com A distinctive feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. docbrown.info The relative intensities of these isotopic peaks can be used to confirm the presence and number of bromine and chlorine atoms in the molecule.

Furthermore, the fragmentation of the molecular ion under the high-energy conditions of the mass spectrometer will produce a series of fragment ions. The analysis of the m/z values of these fragments can help to piece together the structure of the molecule. For example, the loss of a chlorine atom, a bromine atom, or a methyl group from the molecular ion would result in fragment ions with specific m/z values.

X-ray Crystallography for Solid-State Structure Determination

While NMR, IR, and MS provide information about the connectivity and functional groups of a molecule, X-ray crystallography offers a definitive and highly detailed three-dimensional picture of the molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Advanced Spectroscopic Techniques (e.g., UV-Vis, Fluorescence)

In addition to the core spectroscopic methods, advanced techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy can provide further electronic and photophysical information about this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum can provide information about the conjugated π-system of the quinoline ring. The position and intensity of the absorption maxima (λ_max) are characteristic of the electronic structure of the molecule.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but for those that do, the fluorescence spectrum can provide information about the excited state properties of the molecule. For some quinoline derivatives, fluorescence is a known property. researchgate.net The study of the UV-Vis absorption and fluorescence emission of this compound could reveal details about its electronic transitions and potential applications in areas such as sensing or imaging.

Applications As a Chemical Building Block in Advanced Organic Synthesis

Precursor in Complex Heterocyclic Synthesis

The rigid quinoline (B57606) framework of 8-Bromo-2-chloro-3-methylquinoline serves as an excellent starting point for the synthesis of more elaborate, multi-ring heterocyclic structures. The presence of the halogen atoms provides synthetic handles for annulation reactions, where additional rings are fused onto the primary quinoline core.

The strategic placement of reactive sites on this compound facilitates the construction of novel fused heterocyclic systems. While direct research on this specific molecule is limited, the synthetic utility of its analogs is well-documented, providing a clear indication of its potential. For instance, related 2-chloro-3-formylquinolines are key intermediates in multicomponent reactions to produce complex fused structures like dihydrodibenzo[b,g] rsc.orgglobethesis.comnaphthyridinones. nih.gov In these reactions, the chloro-group can act as a leaving group in subsequent transformations or influence the reactivity of the scaffold.

Similarly, research on ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate, a structurally related compound, demonstrates the synthesis of various fused systems. globethesis.com This precursor can be cyclized to form novel 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives through reactions with anilines and other amines. globethesis.com This highlights how the bromo- and chloro-substituted quinoline core can be elaborated into more complex, polycyclic arrangements with potential pharmacological activities. Another example involves the use of 2,4-dichloroquinoline-3-carbonitrile (B1351073) to synthesize pyrazolo[4,3-c]quinolin-4-ones, demonstrating a common strategy where chloro-substituted quinolines serve as electrophilic partners in cyclization reactions. researchgate.net

| Precursor | Reagents | Fused Product | Reference |

| Substituted 2-chloro-3-formyl-quinolines | Phenyl hydrazine (B178648), 5,5-dimethylcyclohexane-1,3-dione | Dihydrodibenzo[b,g] rsc.orgglobethesis.com naphthyridin-1(2H)-ones | nih.gov |

| Ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate | Anilines, hydrocarbylamines | 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives | globethesis.com |

| 1-Alkyl-2-chloro-4-oxo-quinoline-3-carbonitriles | Hydrazine hydrate (B1144303) | 3-Aminopyrazolo[4,3-c]quinolin-4-ones | researchgate.net |

The differential reactivity of the C-Cl and C-Br bonds is crucial for the stepwise synthesis of poly-substituted quinoline derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are frequently employed to selectively replace the halogen atoms with a variety of substituents.

The bromine atom at the C8 position is typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at C2. This allows for selective functionalization at the C8 position while leaving the C2-chloro substituent intact for subsequent transformations. For example, a study on the functionalization of 8-bromo-2,6-dimethylquinoline (B1381944) utilized a Suzuki reaction to introduce a 2-methoxyphenyl group at the 8-position, forming 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. researchgate.net This selective C-C bond formation demonstrates the utility of the C-Br bond as a versatile handle for introducing aryl groups. This methodology is directly applicable to this compound for creating a diverse library of derivatives with substitution at the C8 position. Following this, the C2-chloro group can be targeted, for example, by nucleophilic aromatic substitution or other cross-coupling reactions under different conditions to install a second point of diversity.

| Starting Material | Reaction Type | Key Reagent | Product Type | Reference |

| 8-Bromo-2,6-dimethylquinoline | Suzuki Coupling | (2-Methoxyphenyl)boronic acid | 8-Aryl-2,6-dimethylquinoline | researchgate.net |

| 8-Substituted Quinolines | Bromination | Molecular Bromine | 5-Bromo or 5,7-Dibromo-8-substituted quinolines | researchgate.net |

Scaffold for Ligand Design in Catalysis Research

The quinoline nucleus is a privileged scaffold in coordination chemistry, and this compound is a promising precursor for the design of novel ligands for metal-catalyzed reactions. The quinoline nitrogen atom provides a primary coordination site for a metal center. The strategically located bromo and chloro substituents serve as anchor points for introducing additional donor groups, enabling the synthesis of bidentate or polydentate ligands.

For example, the reaction of 8-(dimesitylboryl)quinoline with a palladium source leads to the formation of a highly active borapalladacycle catalyst for Heck reactions. semanticscholar.org In this complex, the quinolinyl nitrogen and a carbon from a mesityl group coordinate to the palladium center. semanticscholar.org This demonstrates the capacity of the 8-substituted quinoline framework to support catalytically active metal complexes. By replacing the bromo and chloro groups on this compound with phosphine (B1218219), amine, or other coordinating moieties through cross-coupling reactions, chemists can fine-tune the steric and electronic properties of the resulting ligands. This modular approach is critical for developing bespoke catalysts with high activity and selectivity for specific organic transformations.

Intermediate for Materials Science Applications (e.g., Organic Electronics, Photonic Devices)

While direct applications of this compound in materials science are not yet extensively reported, its potential as an intermediate is significant. The synthesis of extended, fused aromatic systems and poly-substituted quinolines, as discussed previously, is a key strategy for creating novel organic materials with interesting electronic and photophysical properties.

Fused heterocyclic systems derived from quinoline precursors are often investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. For instance, a novel 8-aryl-quinoline derivative synthesized from a bromo-quinoline precursor was found to exhibit blue fluorescence, indicating its potential for applications in photonic devices. researchgate.net The ability to systematically modify the quinoline core using this compound as a starting point allows for the tuning of properties like absorption, emission, and charge transport. This makes it a valuable building block for creating a library of compounds to be screened for advanced materials science applications.

Role in Agrochemical Research (as a synthetic intermediate)

The quinoline scaffold is a well-known pharmacophore and is present in numerous biologically active compounds, including those with applications in agriculture. nih.govresearchgate.net Many commercial pesticides and herbicides feature heterocyclic cores. Halogenated intermediates like this compound are particularly valuable in agrochemical research as they provide a platform for creating large libraries of diverse compounds for biological screening.

The C-Br and C-Cl bonds can be readily converted into a wide range of other functional groups, allowing for the exploration of a broad chemical space to identify new lead compounds with desired herbicidal, fungicidal, or insecticidal properties. Although specific examples starting from this compound are not prominent in the literature, the established biological activity of quinoline derivatives strongly suggests its utility as a synthetic intermediate in the quest for novel and effective agrochemicals. globethesis.com

Future Research Directions and Synthetic Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted quinolines, including 8-Bromo-2-chloro-3-methylquinoline, often relies on classical methods that can be hampered by harsh reaction conditions, the use of expensive or toxic reagents, and limited substrate scope. mdpi.comrsc.org Future research must prioritize the development of more sustainable and efficient synthetic strategies.

A primary challenge is the reliance on precious metal catalysts like palladium and rhodium for cross-coupling and C-H activation reactions. mdpi.com A significant future direction lies in exploring catalysts based on more abundant and less expensive metals such as copper, cobalt, or iron. mdpi.comnih.gov These metals have shown promise in facilitating the construction of the quinoline (B57606) core and its subsequent functionalization. mdpi.com

Furthermore, the development of one-pot reactions and domino or cascade sequences represents a powerful strategy to increase efficiency. mdpi.comresearchgate.net For instance, a potential route could involve a domino aza-Michael/aldol/aromatization reaction to construct the quinoline core, which would be more atom-economical and environmentally friendly. researchgate.net Another promising area is the application of C–H bond activation strategies, which allow for the direct formation of C-C or C-X (heteroatom) bonds, minimizing the need for pre-functionalized starting materials. nih.govrsc.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, increased sustainability. mdpi.comnih.gov | Catalyst stability, achieving high yields and selectivity. |

| One-Pot/Cascade Reactions | Increased efficiency, reduced waste, simplified purification. mdpi.comresearchgate.net | Compatibility of multiple reaction steps and reagents. |

| C-H Bond Activation | High atom economy, use of simpler starting materials. nih.govrsc.org | Regioselectivity, especially in complex molecules. rsc.org |

Stereoselective Synthesis of Chiral Quinoline Derivatives

The introduction of chirality into the quinoline scaffold can have a profound impact on its biological activity. The methyl group at the C3 position of this compound serves as a potential handle for introducing a stereocenter. Future research should focus on developing stereoselective methods to synthesize chiral derivatives.

One promising approach is the use of stereoselective Povarov-type reactions, such as the aza-Diels-Alder reaction, which can create chiral centers during the formation of the quinoline ring system. rsc.org This would allow for the synthesis of enantiomerically enriched quinoline derivatives. The development of chiral catalysts and auxiliaries tailored for quinoline synthesis is a critical area of investigation.

Exploration of Unconventional Reactivity Patterns

The two halogen substituents in this compound possess differential reactivity that can be exploited for selective functionalization. The chlorine atom at the C2 position is generally more susceptible to nucleophilic displacement, while the bromine at the C8 position is well-suited for metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.

Future work should aim to explore this differential reactivity in greater detail to enable the sequential and site-selective introduction of various functional groups. This would allow for the construction of complex, multifunctional molecules from a single starting material. Additionally, the steric hindrance and electronic properties of the C8 position present unique challenges and opportunities for developing highly regioselective C-H functionalization methods for other positions on the ring. rsc.org

| Position | Halogen | Typical Reactivity | Potential Reactions |

| C2 | Chlorine | Susceptible to nucleophilic substitution. | Amination, alkoxylation, thioalkoxylation. nih.gov |

| C8 | Bromine | Amenable to cross-coupling reactions. | Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination. |

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of quinoline-based compounds, the integration of modern technologies like flow chemistry and automated synthesis is essential. Flow chemistry offers several advantages over traditional batch processing, including precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety, and improved scalability. researchgate.net

The application of a continuous-flow process has been demonstrated for the synthesis of certain quinoline derivatives, resulting in shorter reaction times. researchgate.net Future research should focus on adapting synthetic routes for this compound and its derivatives to flow chemistry platforms. This would enable the rapid generation of compound libraries for screening purposes and facilitate a more efficient scale-up of promising candidates.

Computational Design of New Quinoline-Based Architectures

Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery process. researchgate.netmdpi.com By using rational drug design, researchers can predict the physicochemical properties, biological activity, and potential toxicity of novel quinoline derivatives before their synthesis. mdpi.com

For this compound, computational studies can be employed to:

Model the interaction of its derivatives with biological targets.

Predict the impact of different substituents on properties like bioavailability and metabolic stability. mdpi.com

Guide the design of new architectures with enhanced therapeutic potential or desired material properties.

This in silico approach can help to prioritize synthetic targets, reduce the number of compounds that need to be synthesized and tested, and ultimately lead to a more efficient discovery pipeline for new quinoline-based drugs and materials. researchgate.net

Q & A

Q. What established synthetic routes are available for 8-Bromo-2-chloro-3-methylquinoline?

The synthesis typically involves halogenation and functionalization of the quinoline core. For example:

- Formylation followed by reductive amination : 2-Chloro-8-methyl-3-formylquinoline can react with amines (e.g., 4-methoxyaniline) to form imines, which are reduced using NaBHCN under mild conditions to yield substituted derivatives .

- Halogen positioning : Bromine and chlorine substituents are introduced via electrophilic substitution or metal-catalyzed cross-coupling, depending on regioselectivity requirements. Key validation: Monitor reaction progress via TLC and characterize intermediates using H/C NMR .

Q. How can researchers confirm the molecular structure of this compound?

A multi-technique approach is essential:

- X-ray crystallography : Resolves bond lengths, angles, and substituent positions. For example, planar quinoline systems (r.m.s. deviation <0.05 Å) with dihedral angles between substituents (e.g., 70.22° for methoxybenzene derivatives) are common .

- Spectroscopy : H NMR (δ 8.5–9.0 ppm for aromatic protons), C NMR (quaternary carbons at ~150 ppm), and HRMS (exact mass: 256.53 g/mol) .

- Elemental analysis : Verify Br/Cl content via combustion analysis or XPS.

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

- Cross-validation : Compare crystallographic data (e.g., C–H⋯π interactions ) with NMR/IR results to identify discrepancies.

- Intermediate tracking : Analyze byproducts (e.g., 6-Bromo-2-chloro-3-chloromethylquinoline ) to trace incomplete reactions or side reactions.

- Computational modeling : Use DFT calculations to predict NMR shifts or optimize crystal packing, addressing deviations in experimental data .

Q. How can this compound be functionalized for radiopharmaceutical applications?

- Radiohalogenation : Replace bromine with F or Br for PET tracers. Pre-functionalize the quinoline core with leaving groups (e.g., –OTf) to facilitate isotopic exchange .

- Chelator conjugation : Attach metal-binding moieties (e.g., 8-hydroxyquinoline derivatives) to target amyloid plaques or matrix metalloproteinases in vivo . Challenge: Ensure radiolabeling does not alter pharmacodynamics (e.g., via stability assays in serum ).

Q. What are the challenges in optimizing reaction yields for quinoline derivatives?

- Steric hindrance : The 3-methyl group may impede electrophilic substitution; use directing groups (e.g., –COOH) to enhance regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility for Pd-catalyzed couplings but may increase side reactions. Case study: LiAlH reduction of nitro intermediates achieves >90% yield but requires rigorous anhydrous conditions .

Methodological Considerations

Q. How should researchers handle safety concerns with brominated quinolines?

- Toxicity mitigation : Use fume hoods for reactions (volatile intermediates) and PPE for skin/eye protection (H303/H313/H333 warnings ).

- Waste disposal : Separate halogenated byproducts for specialized treatment to avoid environmental contamination .

Q. What analytical techniques are critical for purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.